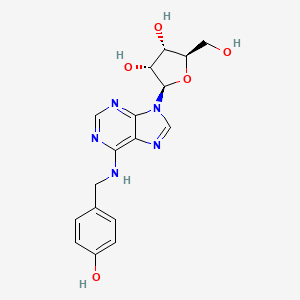

N6-(4-Hydroxybenzyl)adenosine

Description

neuroprotective compound from Gastrodia elata; structure in first source

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-1-3-10(24)4-2-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVIXKXYLBAZND-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440568 | |

| Record name | N6-(4-Hydroxybenzyl)-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110505-75-4 | |

| Record name | N6-(4-Hydroxybenzyl)-adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Occurrence of N6-(4-Hydroxybenzyl)adenosine in the Plant Kingdom: A Technical Guide

Abstract

N6-(4-Hydroxybenzyl)adenosine, a naturally occurring aromatic cytokinin also known as para-topolin riboside (pTR), plays a significant role in plant growth and development. This technical guide provides an in-depth overview of its natural occurrence in plants, with a particular focus on quantitative data, experimental protocols for its analysis, and its presumed signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the biological activity and therapeutic potential of this adenosine (B11128) analog. While its presence has been confirmed in a limited number of species, with Gastrodia elata being a primary source, the methodologies outlined herein can be applied to explore its prevalence across a wider range of the plant kingdom.

Introduction

This compound (NHBA) is an adenosine analog first isolated from the rhizomes of the orchid Gastrodia elata[1]. It is a member of the topolin family of aromatic cytokinins, which are characterized by a benzyl (B1604629) group at the N6 position of the adenine (B156593) ring. These compounds are recognized for their cytokinin-like activity, promoting cell division and growth in plants[2]. Beyond its role in plant physiology, NHBA has garnered interest for its potential therapeutic applications, including neuroprotective effects. This guide focuses on the foundational knowledge of its natural occurrence in plants, providing a technical framework for its study.

Natural Occurrence and Quantitative Data

The primary documented natural source of this compound is the rhizome of Gastrodia elata, an herb used in traditional Asian medicine[1]. While extensive quantitative data for pTR across a wide variety of plant species is not yet available, studies on the closely related meta-topolin (B1662424) riboside (mTR) in several woody plants provide valuable insights into the potential distribution and concentration of aromatic cytokinins in different plant tissues.

The following table summarizes the quantitative data for meta-topolin riboside (mTR) and its metabolites in various tissues of three tree species. This data is presented in picomoles per gram of dry weight (pmol/g DW) and serves as a proxy for understanding the potential concentrations of this compound in plant tissues.

| Plant Species | Tissue | Total mTR and Metabolites (pmol/g DW) |

| Handroanthus guayacan | Leaves (Node 1-7) | Ranging from approx. 100 to >1000 |

| Stem (Node 1-7) | Ranging from approx. 100 to >1000 | |

| Callus | >1000 | |

| Tabebuia rosea | Leaves (Node 1-3) | Ranging from approx. 10 to 100 |

| Stem (Node 1-3) | Ranging from approx. 10 to 100 | |

| Callus | >100 | |

| Tectona grandis | Leaves (Node 1-6) | Ranging from approx. 1 to 10 |

| Stem (Node 1-6) | Ranging from approx. 1 to 10 | |

| Callus | >100 |

Data adapted from a study on meta-topolin riboside metabolism in micropropagated woody plants. The concentrations are represented as ranges due to variations across different nodes.[3][4]

Experimental Protocols

The extraction, purification, and quantification of this compound from plant materials require meticulous and validated methodologies. The following protocol is a composite based on established methods for the analysis of nucleosides and related compounds in plant tissues.

Extraction and Purification

This protocol outlines the steps for extracting and purifying this compound from plant samples for subsequent analysis.

-

Sample Preparation:

-

Collect fresh plant material (e.g., rhizomes, leaves, stems).

-

Immediately freeze the samples in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen samples to remove water and then grind them into a fine powder.

-

-

Extraction:

-

Weigh a precise amount of the powdered plant material (e.g., 100 mg).

-

Add a pre-chilled extraction solvent, such as 80% methanol (B129727) or a Bieleski buffer (methanol/chloroform/water), at a specific ratio (e.g., 1:10 w/v).

-

Include an internal standard for quantification.

-

Homogenize the mixture using a bead beater or sonicator on ice.

-

Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) at 4°C.

-

Collect the supernatant.

-

-

Purification using Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol) to remove polar impurities.

-

Elute the this compound and other cytokinins with a higher concentration of organic solvent (e.g., 80% methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for HPLC).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This section details the analytical method for the quantitative determination of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS) is required.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detection:

-

UV Detection: this compound can be detected at its maximum absorbance wavelength (approximately 269 nm).

-

Mass Spectrometry (MS): For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer is recommended. Detection would be based on the specific mass-to-charge ratio (m/z) of the compound.

-

-

Quantification: A standard curve is generated using a series of known concentrations of a pure this compound standard. The concentration in the plant extract is then determined by comparing its peak area to the standard curve.

Signaling Pathway in Plants

This compound, as an aromatic cytokinin, is presumed to act through the canonical cytokinin signaling pathway, which is a multi-step phosphorelay system. This pathway is crucial for regulating various aspects of plant growth and development.

Caption: Presumed cytokinin signaling pathway for this compound.

The binding of this compound to a histidine kinase receptor in the cell membrane initiates a phosphorylation cascade. The phosphate (B84403) group is transferred to a histidine phosphotransfer protein in the cytoplasm, which then moves into the nucleus to phosphorylate a type-B response regulator. The activated type-B response regulator then binds to the promoter regions of cytokinin response genes, activating their transcription and leading to various physiological responses.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant materials.

Caption: General workflow for this compound analysis.

Conclusion

This compound is a naturally occurring cytokinin with significant biological activities. While its known natural sources are currently limited, the analytical methods described in this guide provide a robust framework for its identification and quantification in a broader range of plant species. Further research into its biosynthesis, metabolism, and precise roles in plant signaling pathways will be crucial for fully understanding its physiological functions and harnessing its potential in both agriculture and medicine. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

The Discovery, Isolation, and Biological Significance of N6-(4-Hydroxybenzyl)adenosine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally occurring nucleoside analog, has garnered significant attention within the scientific community for its diverse pharmacological activities. Isolated from the rhizomes of the traditional medicinal herb Gastrodia elata, NHBA has demonstrated neuroprotective, sedative, hypnotic, and potential anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of NHBA. It details its primary molecular targets, the adenosine (B11128) A2A receptor (A2AR) and the equilibrative nucleoside transporter 1 (ENT1), and presents available quantitative data on its bioactivity. Furthermore, this guide outlines detailed experimental protocols for its isolation, and for conducting key binding and inhibition assays. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

This compound (NHBA), also known as p-Topolin riboside, is an adenosine analog first isolated from the rhizomes of Gastrodia elata, an herb with a long history of use in traditional Asian medicine for treating neurological and neuropsychiatric disorders.[1] Early research into the bioactive components of Gastrodia elata led to the identification of NHBA as a compound with significant therapeutic potential. Subsequent studies have elucidated its dual-action mechanism, primarily involving the activation of the adenosine A2A receptor (A2AR) and the inhibition of the equilibrative nucleoside transporter 1 (ENT1).[1] This unique pharmacological profile has positioned NHBA as a promising candidate for the development of novel therapeutics for a range of conditions, including neurodegenerative diseases, sleep disorders, and alcohol use disorder.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of NHBA is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N₅O₅ | PubChem |

| Molecular Weight | 373.36 g/mol | PubChem |

| Appearance | White to beige powder | Sigma-Aldrich |

| Solubility | DMSO: 2 mg/mL (clear) | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

| InChI Key | UGVIXKXYLBAZND-LSCFUAHRSA-N | PubChem |

Isolation from Gastrodia elata

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Dried and powdered rhizomes of Gastrodia elata are extracted with a polar solvent, typically 95% ethanol (B145695), using a reflux apparatus.[3]

-

The extraction is repeated multiple times to ensure a comprehensive extraction of the bioactive compounds.[3]

-

The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[3]

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[3] This step serves to separate compounds based on their polarity, with NHBA expected to partition into the more polar fractions.

-

-

Chromatographic Purification:

-

The n-butanol fraction, which is enriched with nucleoside analogs, is subjected to column chromatography on a silica (B1680970) gel stationary phase.[3]

-

A gradient elution system, for example, a dichloromethane-methanol gradient, is employed to separate the different components of the extract.[3]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Fractions containing the compound of interest are pooled and further purified using preparative HPLC. A C18 reversed-phase column with a mobile phase gradient of methanol (B129727) and water containing a small amount of acid (e.g., 0.1% formic acid) is a common choice for purifying such compounds.

-

The purity of the isolated NHBA is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Synthesis

While NHBA is a natural product, synthetic routes are crucial for producing larger quantities for research and potential therapeutic development. A detailed, specific protocol for the synthesis of NHBA is not widely published. However, the synthesis can be achieved through established methods for the N6-alkylation of adenosine. One common approach is the Dimroth rearrangement.

Experimental Protocol: Synthesis via Dimroth Rearrangement (Generalized)

-

N1-Alkylation of Adenosine:

-

Adenosine is reacted with 4-(bromomethyl)phenol (B1630418) in a suitable solvent such as dimethylformamide (DMF). The hydroxyl group on the 4-(bromomethyl)phenol may need to be protected (e.g., as a silyl (B83357) ether) prior to this step.

-

This reaction typically proceeds at elevated temperatures to facilitate the alkylation at the N1 position of the adenine (B156593) ring.

-

-

Dimroth Rearrangement:

-

The resulting N1-alkylated adenosine intermediate is treated with a base (e.g., sodium hydroxide (B78521) or ammonia (B1221849) in methanol) to induce the Dimroth rearrangement.

-

This rearrangement involves the opening of the pyrimidine (B1678525) ring followed by rotation and re-closure to yield the thermodynamically more stable N6-substituted product.

-

-

Deprotection and Purification:

-

If a protecting group was used for the phenolic hydroxyl, it is removed under appropriate conditions (e.g., with a fluoride (B91410) source for a silyl ether).

-

The final product, this compound, is purified by column chromatography or preparative HPLC to yield the pure compound.

-

Biological Activity and Mechanism of Action

NHBA exhibits a unique dual-action mechanism of action, targeting two key components of the adenosinergic system: the adenosine A2A receptor (A2AR) and the equilibrative nucleoside transporter 1 (ENT1).[1]

Adenosine A2A Receptor Agonism

NHBA acts as an agonist at the A2A receptor.[1] The activation of A2ARs, which are G-protein coupled receptors, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including the regulation of inflammation, neurotransmission, and sleep.[2] The sedative and hypnotic effects of NHBA are, in part, attributed to its agonistic activity at A1 and A2A receptors.[2]

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition

In addition to its receptor-agonist activity, NHBA is an inhibitor of ENT1.[1] ENT1 is a bidirectional transporter responsible for the transport of nucleosides, including adenosine, across cell membranes. By inhibiting ENT1, NHBA blocks the reuptake of extracellular adenosine into cells, thereby increasing the local concentration of endogenous adenosine in the synaptic cleft. This elevated adenosine level can then potentiate the activation of adenosine receptors, including A2AR.

Quantitative Bioactivity Data

| Compound | Target | Assay Type | Value | Source |

| This compound (NHBA) | Platelet Aggregation | IC50 | 6.77-141 µM | [MCE] |

| J4 (related analog) | Adenosine A2A Receptor | Ki | 1.7 µM | [4] |

| J4 (related analog) | Equilibrative Nucleoside Transporter 1 (ENT1) | Ki | 50 nM | [4] |

Experimental Protocols for Bioactivity Assays

The following sections provide generalized protocols for assessing the interaction of NHBA with its primary molecular targets.

Adenosine A2A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of NHBA for the A2A receptor.

-

Materials:

-

Cell membranes expressing the human adenosine A2A receptor (e.g., from HEK-293 or CHO cells).

-

Radioligand: [³H]-ZM241385 (a high-affinity A2A antagonist) or [³H]-CGS21680 (a high-affinity A2A agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase (to remove endogenous adenosine).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM NECA).

-

96-well filter plates (e.g., GF/C) pre-treated with polyethyleneimine (PEI).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of NHBA in the assay buffer.

-

In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (non-specific control, radioligand, membranes), and competitive binding (NHBA dilutions, radioligand, membranes).

-

The final assay volume is typically 100-250 µL.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the NHBA concentration.

-

Determine the IC50 value (the concentration of NHBA that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

ENT1 Inhibition Assay

This protocol describes an assay to determine the inhibitory potency (IC50) of NHBA on ENT1-mediated nucleoside transport.

-

Materials:

-

Cells expressing human ENT1 (e.g., HEK-293 cells).

-

Radiolabeled substrate: [³H]-uridine or [³H]-adenosine.

-

Transport Buffer: A balanced salt solution (e.g., Hanks' Balanced Salt Solution).

-

Stop Solution: Ice-cold transport buffer containing a high concentration of a potent ENT1 inhibitor (e.g., 10 µM S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)).

-

Lysis Buffer: A buffer containing a detergent to lyse the cells (e.g., 0.1% SDS).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Seed the ENT1-expressing cells in a 24- or 48-well plate and grow to confluency.

-

Wash the cells with transport buffer.

-

Pre-incubate the cells with various concentrations of NHBA in transport buffer for a short period (e.g., 10-15 minutes).

-

Initiate the transport by adding the radiolabeled substrate to each well.

-

Incubate for a short, defined period (e.g., 1-5 minutes) during which uptake is linear.

-

Terminate the transport by rapidly aspirating the medium and washing the cells with ice-cold stop solution.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Determine the rate of uptake at each concentration of NHBA.

-

Plot the percentage of inhibition of uptake against the logarithm of the NHBA concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound represents a fascinating and promising molecule from the realm of natural products. Its discovery in Gastrodia elata and the subsequent elucidation of its dual-action mechanism on the adenosine A2A receptor and the ENT1 transporter have opened new avenues for therapeutic intervention in a variety of disorders. While further research is needed to fully characterize its pharmacological profile and to develop detailed and optimized protocols for its large-scale production, the existing body of evidence strongly supports its potential as a lead compound in drug discovery programs. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this unique adenosine analog.

References

- 1. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NHBA isolated from Gastrodia elata exerts sedative and hypnotic effects in sodium pentobarbital-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. N6-Substituated Adenosine Analog J4 Attenuates Anxiety-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Biosynthesis Pathway of N6-(4-Hydroxybenzyl)adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-hydroxybenzyl)adenosine (NHBA) is a naturally occurring aromatic cytokinin found in the rhizomes of Gastrodia elata, an orchid with a long history of use in traditional medicine.[1][2] This compound has garnered significant interest for its neuroprotective and other pharmacological properties, acting as an adenosine (B11128) A2A receptor agonist and an equilibrative nucleoside transporter 1 (ENT1) inhibitor.[2][3][4] Understanding the biosynthesis of NHBA is critical for its sustainable production through metabolic engineering and for the discovery of novel enzymatic tools for biocatalysis. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of NHBA, integrating data from metabolomic, transcriptomic, and analogous biosynthetic studies. While the complete pathway has not been fully elucidated experimentally, this document presents a scientifically grounded hypothesis, outlines key enzymatic steps, summarizes relevant quantitative data, and provides detailed hypothetical experimental protocols to guide future research in this area.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the convergence of two primary metabolic routes: the purine (B94841) biosynthesis pathway, which provides the adenosine scaffold, and a pathway for the synthesis of the 4-hydroxybenzyl moiety, likely derived from the shikimate pathway. The key and currently uncharacterized step is the condensation of these two precursors.

Biosynthesis of the Adenosine Moiety

Adenosine monophosphate (AMP) is a central molecule in cellular metabolism, synthesized de novo from phosphoribosyl pyrophosphate (PRPP) through the well-established purine biosynthesis pathway. Alternatively, adenosine can be salvaged from the breakdown of S-adenosylmethionine (SAM) via S-adenosylhomocysteine (SAH) and subsequent hydrolysis by SAH hydrolase.[3] Adenosine kinase can then phosphorylate adenosine to AMP. The direct precursor for the N6-substitution is likely an activated form of adenosine, such as AMP, ADP, or ATP, as seen in the biosynthesis of other N6-substituted purines like cytokinins.[5]

Putative Biosynthesis of the 4-Hydroxybenzyl Moiety

The 4-hydroxybenzyl group is hypothesized to be derived from the aromatic amino acid L-tyrosine, a product of the shikimate pathway. While the precise pathway in Gastrodia elata is not confirmed, a plausible route involves the conversion of L-tyrosine to 4-hydroxybenzyl alcohol. This transformation could proceed through several enzymatic steps, potentially involving aminotransferases, decarboxylases, and reductases.[6] Studies in other organisms have shown the production of 4-hydroxybenzyl alcohol from L-tyrosine.[7] It is likely that 4-hydroxybenzyl alcohol is further activated, for instance by phosphorylation, to facilitate its enzymatic transfer.

The Key Condensation Step: A Putative N6-Hydroxybenzyltransferase

The central, yet unconfirmed, step in NHBA biosynthesis is the attachment of the 4-hydroxybenzyl group to the N6 position of the adenosine moiety. By analogy with cytokinin biosynthesis, which involves isopentenyltransferases (IPTs) that catalyze the transfer of an isopentenyl group to the N6 position of AMP, ADP, or ATP, we propose the existence of a "this compound synthase" or a similar N6-alkyltransferase .[8][9] This enzyme would likely recognize an activated form of 4-hydroxybenzyl alcohol (e.g., 4-hydroxybenzyl phosphate (B84403) or pyrophosphate) and an adenosine nucleotide as substrates.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

Metabolomic studies on Gastrodia elata have provided quantitative data on the precursors of NHBA. The concentrations can vary depending on the variety, cultivation conditions, and developmental stage of the plant.

| Metabolite | Plant Variety | Concentration (% dry weight) | Analytical Method | Reference |

| Adenosine | G. elata f. elata (GR) | Not explicitly quantified as % dry weight, but detected | UPLC-MS/MS | [4] |

| Adenosine | G. elata f. glauca (GB) | Not explicitly quantified as % dry weight, but detected | UPLC-MS/MS | [4] |

| Adenosine | G. elata f. viridis (GG) | Not explicitly quantified as % dry weight, but detected | UPLC-MS/MS | [4] |

| 4-Hydroxybenzyl alcohol | G. elata f. elata (GR) | 0.2456% | HPLC-UV | [1] |

| 4-Hydroxybenzyl alcohol | G. elata f. glauca (GB) | 0.3203% | HPLC-UV | [1] |

| 4-Hydroxybenzyl alcohol | G. elata f. viridis (GG) | 0.3186% | HPLC-UV | [1] |

Experimental Protocols

The following are proposed, detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines a workflow to identify candidate genes for the enzymes involved in NHBA biosynthesis.

Caption: Workflow for identifying candidate biosynthetic genes.

Methodology:

-

Plant Material: Collect rhizomes of Gastrodia elata at different developmental stages or from different varieties known to have varying levels of NHBA.[1] Flash-freeze the samples in liquid nitrogen and store at -80°C.

-

Metabolite Analysis: Quantify NHBA content in a subset of the collected tissues using UPLC-MS/MS to correlate with gene expression data.

-

RNA Extraction: Extract total RNA from the tissues using a plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

RNA Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Map the reads to the reference genome or assembled transcriptome to quantify gene expression levels (e.g., as FPKM or TPM).

-

Identify differentially expressed genes (DEGs) between high- and low-NHBA producing tissues.

-

Perform co-expression analysis to find genes whose expression patterns correlate with NHBA accumulation.

-

-

Functional Annotation: Annotate the DEGs and co-expressed genes using databases such as NCBI, GO, and KEGG to predict their functions. Pay close attention to genes annotated as transferases (especially those with homology to cytokinin isopentenyltransferases), kinases, and enzymes involved in aromatic compound metabolism.

In Vitro Characterization of a Candidate this compound Synthase

This protocol describes the steps to express a candidate gene identified from the transcriptome analysis and to test its enzymatic activity.

Methodology:

-

Gene Cloning and Expression:

-

Synthesize the codon-optimized coding sequence of the candidate transferase gene.

-

Clone the gene into an expression vector with a purification tag (e.g., His-tag or GST-tag).

-

Transform the expression construct into a suitable host, such as E. coli BL21(DE3).

-

Induce protein expression (e.g., with IPTG) and harvest the cells.

-

-

Protein Purification:

-

Lyse the cells by sonication in a suitable buffer.

-

Centrifuge to remove cell debris.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Assess the purity and concentration of the purified protein using SDS-PAGE and a protein assay (e.g., Bradford).

-

-

Enzyme Assay:

-

Substrates: The assay will require adenosine-5'-triphosphate (B57859) (ATP) and a chemically synthesized activated 4-hydroxybenzyl donor, such as 4-hydroxybenzyl pyrophosphate.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, the activated 4-hydroxybenzyl donor, and the purified enzyme.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., methanol) or by heat inactivation.

-

Product Detection: Analyze the reaction mixture for the formation of NHBA using UPLC-MS/MS. A positive result would show a peak with the same retention time and mass spectrum as an authentic NHBA standard.

-

-

Enzyme Kinetics:

-

To determine the kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Quantify the amount of NHBA produced at each substrate concentration.

-

Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

-

The following diagram illustrates the experimental workflow for enzyme characterization:

Caption: Workflow for recombinant enzyme characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound in Gastrodia elata presents a fascinating area of plant secondary metabolism. While the complete pathway remains to be definitively elucidated, the proposed pathway, drawing parallels with cytokinin biosynthesis, provides a solid framework for future research. The key to unlocking this pathway lies in the identification and characterization of the putative this compound synthase. The experimental approaches outlined in this guide, combining transcriptomics, molecular biology, and enzymology, offer a clear roadmap for achieving this goal. Successful elucidation of the NHBA biosynthetic pathway will not only deepen our understanding of plant natural product biosynthesis but also pave the way for the biotechnological production of this valuable pharmacologically active compound.

References

- 1. Frontiers | Global metabolic profile and multiple phytometabolites in the different varieties of Gastrodia elata Blume [frontiersin.org]

- 2. Frontiers | Insights into the nutritional properties and molecular basis of biosynthesis of amino acids and vitamins of Gastrodia elata offered by metabolomic and transcriptomic analysis [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Global metabolic profile and multiple phytometabolites in the different varieties of Gastrodia elata Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylation of adenosine at the N6 position post-transcriptionally regulates hepatic P450s expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plant Enzymes: Nature's Hidden Helpers - Creative Enzymes [creative-enzymes.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of N6-(4-Hydroxybenzyl)adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally occurring adenosine (B11128) analog isolated from the rhizomes of Gastrodia elata, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of NHBA, detailed experimental protocols for its characterization, and an exploration of its primary signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a purine (B94841) nucleoside characterized by a 4-hydroxybenzyl group attached to the N6 position of the adenine (B156593) base.[1][2] Its structural features contribute to its unique biological activity.

Identity and Structure

| Property | Value | Source |

| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | [1][2] |

| Synonyms | NHBA, p-Topolin riboside, N-[(4-Hydroxyphenyl)methyl]adenosine | [1] |

| CAS Number | 110505-75-4 | [1][2] |

| Molecular Formula | C₁₇H₁₉N₅O₅ | [1][2] |

| SMILES | C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4--INVALID-LINK--CO)O">C@@HO)O | [1][2] |

| InChI Key | UGVIXKXYLBAZND-LSCFUAHRSA-N | [1][2] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 373.36 g/mol | [3] |

| Appearance | White to beige powder | [3] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL); Insoluble in water (< 0.1 mg/mL) | [4] |

| logP (computed) | 0.8 | [2] |

| Storage Temperature | 2-8°C | [3] |

Biological Activity and Mechanism of Action

NHBA exhibits a dual mechanism of action, functioning as an agonist for the adenosine A2A receptor (A2AR) and as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][5] This dual activity underlies its observed pharmacological effects, including neuroprotection, sedation, and modulation of ethanol-seeking behaviors.[1][5][6]

Signaling Pathways

The primary signaling pathway initiated by NHBA involves the activation of the Gs alpha subunit-coupled A2A receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The inhibition of ENT1 by NHBA potentiates this effect by increasing the extracellular concentration of adenosine, which can then further activate A2A receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NHBA.

In Vivo Assessment of Ethanol-Seeking Behavior in Mice

This protocol is adapted from studies investigating the effect of NHBA on alcohol consumption and seeking behaviors.[1][5][6]

Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used.[1]

-

Two-Bottle Choice Paradigm: Mice are given a choice between a bottle of water and a bottle of 10% ethanol to establish a baseline preference for alcohol.[1]

-

Drug Preparation: NHBA is dissolved in a vehicle solution, typically consisting of 5% DMSO, 5% Tween-80, and 0.9% saline.[1]

-

Drug Administration: NHBA is administered via intraperitoneal (i.p.) injection at a dose that does not significantly affect locomotor activity (e.g., 0.1 mg/kg).[1][5]

-

Behavioral Tests:

-

Open Field Test: To assess general locomotor activity and rule out sedative effects of the compound at the tested dose.[1]

-

Y-Maze Test: To evaluate the preference for an environment previously associated with ethanol.[1]

-

Operant Conditioning: To measure the motivation to work for an ethanol reward.[1][6]

-

Platelet Aggregation Assay

This is a general protocol to assess the anti-platelet aggregation activity of compounds like NHBA, which is known to inhibit collagen-induced platelet aggregation.[4]

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used as a reference.

-

Aggregation Measurement:

-

PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

-

A baseline is established using PPP (100% aggregation) and PRP (0% aggregation).

-

NHBA or vehicle is added to the PRP and incubated for a short period.

-

An agonist (e.g., collagen) is added to induce platelet aggregation.

-

The change in light transmittance is recorded over time to measure the extent of aggregation. The IC50 value for NHBA in inhibiting collagen-induced platelet aggregation has been reported to be in the range of 6.77-141 μM.[4]

-

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound on ENT1 function.

Methodology:

-

Cell Culture: A cell line expressing ENT1 (e.g., HEK293 cells stably transfected with human ENT1) is cultured to confluence.

-

Uptake Assay:

-

Cells are washed and incubated in a buffer.

-

A mixture of a radiolabeled nucleoside substrate (e.g., [³H]-adenosine) and varying concentrations of NHBA or a known ENT1 inhibitor (e.g., S-(4-Nitrobenzyl)-6-thioinosine, NBMPR) is added to the cells.

-

The uptake is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The concentration of NHBA that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated. While the exact IC50 for NHBA on ENT1 is not specified in the reviewed literature, a related second-generation analog, J4, has a reported Ki of 50 nM for ENT1.[7]

Adenosine A2A Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of NHBA for the A2A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the A2A receptor (e.g., PC12 cells or striatal tissue).

-

Binding Assay:

-

Membranes are incubated with a specific A2A receptor radioligand (e.g., [³H]-CGS 21680) and varying concentrations of NHBA.

-

The incubation is carried out in a suitable buffer at a specific temperature and for a defined duration to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled A2A receptor agonist or antagonist.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of NHBA that displaces 50% of the specific binding of the radioligand (IC50) is determined and can be converted to an affinity constant (Ki). A related compound, J4, has a reported Ki of 1.7 µM for the A2A receptor.[7]

cAMP Measurement Assay

This assay is used to quantify the functional consequence of A2A receptor activation by NHBA.

Methodology:

-

Cell Culture: Cells expressing the A2A receptor are seeded in multi-well plates.

-

Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of NHBA for a specific time at 37°C.

-

Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The concentration of NHBA that produces 50% of the maximal cAMP response (EC50) is calculated.

Conclusion

This compound is a promising natural product with a well-defined dual mechanism of action involving the adenosine A2A receptor and the ENT1 transporter. Its demonstrated efficacy in preclinical models of neurological and behavioral disorders warrants further investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this intriguing molecule. The provided experimental protocols offer a starting point for the consistent and reproducible characterization of NHBA and its analogs. Future research should focus on obtaining more precise quantitative data on its receptor and transporter interactions, as well as exploring its downstream signaling effects in greater detail.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. N6-(4-Hydroxybenzyl)Adenine Riboside | C17H19N5O5 | CID 10474479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N6-(4-Hydroxybenzyl) adenine riboside = 98 HPLC 110505-75-4 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Adenosine Analog, N 6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N6-Substituated Adenosine Analog J4 Attenuates Anxiety-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

N6-(4-Hydroxybenzyl)adenosine: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine (NHBA), a naturally occurring adenosine (B11128) analog, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanism of action of NHBA, with a focus on its molecular targets and downstream cellular effects. Drawing from available literature, this document details its dual-action on adenosine signaling and transport, its role in platelet aggregation, and explores the potential anti-cancer activities by drawing parallels with structurally related N6-substituted adenosine analogs. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation into the therapeutic potential of NHBA.

Core Mechanism of Action: A Dual-Pronged Approach

This compound exerts its primary effects through a dual mechanism involving the modulation of adenosine signaling and transport. It acts as both an agonist for the adenosine A2A receptor (A2AR) and an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2] This combined action leads to an amplification of adenosine-mediated signaling pathways.

-

Adenosine A2A Receptor (A2AR) Agonism: As an agonist, NHBA binds to and activates the A2AR, a G-protein coupled receptor. In the striatum, A2AR is predominantly coupled to the Gsα subunit, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This elevation in cAMP can, in turn, activate Protein Kinase A (PKA) and other downstream effectors, leading to a variety of cellular responses, including the regulation of neurotransmitter release and anti-inflammatory effects.[2][3]

-

Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition: By inhibiting ENT1, a major transporter responsible for the reuptake of adenosine from the extracellular space, NHBA effectively increases the local concentration of endogenous adenosine.[2][4] This elevated extracellular adenosine can then act on various adenosine receptors (A1, A2A, A2B, and A3), further potentiating adenosine-mediated signaling.

This dual mechanism suggests that NHBA can finely tune cellular responses in tissues where both A2AR and ENT1 are expressed, making it a molecule of interest for neurological and inflammatory conditions.

Signaling Pathways and Cellular Effects

The activation of A2AR and inhibition of ENT1 by NHBA can trigger a cascade of downstream signaling events, influencing various cellular processes.

Anti-Platelet Aggregation

NHBA has been identified as an inhibitor of in vitro platelet aggregation induced by collagen.[5] This effect is thought to be mediated through its interaction with the P2Y12 receptor, a key receptor in platelet activation.[5] While the precise mechanism is still under investigation, it is plausible that the anti-aggregatory activity of NHBA involves interference with the signaling cascade initiated by P2Y12 receptor activation.

Potential Anti-Cancer Mechanisms (Inferred from Related Analogs)

While direct, in-depth studies on the anti-cancer effects of NHBA are not extensively available, research on structurally similar N6-benzyladenosine analogs provides valuable insights into its potential mechanisms in cancer cells. These analogs have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6][7]

-

Induction of Apoptosis: N6-substituted cytokinins, including N6-benzyladenosine, are known to induce apoptosis following intracellular phosphorylation and subsequent activation of caspases.[6] The apoptotic pathway can be triggered by the intrinsic pathway, as suggested by the modulation of Bcl-2 family proteins.[8] Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax are observed, leading to the activation of executioner caspases like caspase-3.[8]

-

Cell Cycle Arrest: N6-isopentenyladenosine and its analog N6-benzyladenosine have been demonstrated to inhibit the growth of bladder carcinoma T24 cells by arresting them in the G0/G1 phase of the cell cycle.[7] This cell cycle arrest is a common mechanism for anti-proliferative agents and is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.[8] For instance, adenosine has been shown to induce G1 arrest via the cyclinD1/Cdk4 pathway.[8]

-

Cytoskeletal Disruption: An early event induced by N6-isopentenyladenosine and N6-benzyladenosine in T24 cells is the alteration of cell morphology and the disorganization of the actin cytoskeleton.[7] Disruption of the actin cytoskeleton can lead to G1 arrest and is also implicated in the induction of apoptosis.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a closely related analog, J4.

| Compound | Assay | Target | Cell Line/System | Value | Reference |

| This compound | Platelet Aggregation Inhibition | P2Y12 Receptor (putative) | In vitro (collagen-induced) | IC50: 6.77-141 µM | [5] |

| J4 (related N6-substituted analog) | Radioligand Binding | Adenosine A2A Receptor | - | Ki: 1.7 µM | [4] |

| J4 (related N6-substituted analog) | Radioligand Binding | ENT1 | - | Ki: 50 nM | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for studying the in vitro effects of N6-substituted adenosine analogs.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol Outline:

-

Seed cells (e.g., HCT116, DLD-1) in a 96-well plate at a density of 1 x 105 cells/well.

-

Expose the cells to increasing concentrations of the test compound (e.g., this compound) for 24 or 48 hours.

-

Add MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).[6]

-

Apoptosis Assay (Annexin V-FITC Staining)

Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

-

Principle: Fluorescently labeled Annexin V (e.g., with FITC) can be used to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

-

Protocol Outline:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.[8]

-

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

-

Principle: By staining cells with PI and analyzing them by flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content.

-

Protocol Outline:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the cells by flow cytometry.[9]

-

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the in vitro mechanism of action of this compound.

Figure 1: Dual mechanism of action of this compound.

Figure 2: Inferred apoptotic pathway for N6-benzyladenosine analogs.

Figure 3: Inferred mechanism of G0/G1 cell cycle arrest.

Figure 4: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

This compound is a promising pharmacological agent with a well-defined dual mechanism of action involving the activation of the adenosine A2A receptor and inhibition of ENT1. This leads to potentiation of adenosine signaling, which has been demonstrated to have effects on platelet aggregation and is implicated in the regulation of neuronal activity. While direct evidence for its anti-cancer properties is still emerging, the known activities of related N6-substituted adenosine analogs suggest a strong potential for NHBA to induce apoptosis and cell cycle arrest in cancer cells.

Future in vitro research should focus on:

-

Elucidating the specific downstream signaling pathways activated by NHBA in various cancer cell lines.

-

Conducting comprehensive dose-response studies to determine the IC50 values for its anti-proliferative and pro-apoptotic effects.

-

Investigating its potential to modulate the tumor microenvironment, particularly its effects on immune cells, given the known role of adenosine in immuno-oncology.

-

Exploring potential synergistic effects when combined with existing chemotherapeutic agents.

This technical guide provides a solid foundation for these future investigations, which will be crucial in fully understanding and harnessing the therapeutic potential of this compound.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Novel Adenosine Analog, N6-(4-Hydroxybenzyl)-Adenosine, Dampens Alcohol Drinking and Seeking Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N6-Substituated Adenosine Analog J4 Attenuates Anxiety-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Activity of N6-(4-Hydroxybenzyl)adenosine in Plant Cells: A Technical Guide

Introduction

N6-(4-Hydroxybenzyl)adenosine, also known as para-topolin riboside, is a naturally occurring aromatic cytokinin, a class of plant hormones that play a pivotal role in regulating plant growth and development. First isolated from poplar leaves, this compound and its derivatives have garnered significant interest in plant science and biotechnology for their potent cytokinin activity. This technical guide provides an in-depth overview of the biological activities of this compound in plant cells, detailing its mechanism of action, quantitative effects on various physiological processes, and the experimental protocols used to assess its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development and plant biology.

Mechanism of Action: The Cytokinin Signaling Pathway

This compound, like other cytokinins, exerts its effects by activating the cytokinin signaling pathway, a multi-step phosphorelay system analogous to two-component signaling systems in bacteria. This pathway is crucial for transducing the cytokinin signal from the cell membrane to the nucleus, ultimately leading to changes in gene expression that drive various developmental processes.

The key components of this pathway in model plants like Arabidopsis thaliana are:

-

Arabidopsis Histidine Kinase (AHK) Receptors: These are transmembrane sensor proteins located primarily in the endoplasmic reticulum. The principal cytokinin receptors are AHK2, AHK3, and CRE1/AHK4. N6-substituted adenine (B156593) derivatives, including this compound, bind to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of these receptors. This binding event triggers the autophosphorylation of a conserved histidine residue within the kinase domain on the cytosolic side. While direct binding studies for this compound to specific AHK receptors are not extensively documented in publicly available literature, its structural similarity to other N6-benzyladenine derivatives suggests it likely interacts with these receptors to initiate signaling. Studies on related chiral N6-benzyladenine derivatives have shown specificity towards certain AHK receptors, with some compounds preferentially activating the AHK3 receptor[1].

-

Arabidopsis Histidine Phosphotransfer Proteins (AHPs): Following receptor activation, the phosphoryl group is transferred from the AHK to a conserved histidine residue on a histidine phosphotransfer protein. These small, mobile proteins then translocate from the cytoplasm to the nucleus.

-

Arabidopsis Response Regulators (ARRs): In the nucleus, AHPs transfer the phosphoryl group to a conserved aspartate residue on response regulators. There are two main types of ARRs involved in the final step of the signaling cascade:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation, become activated and bind to the promoters of cytokinin-responsive genes, initiating their transcription.

-

Type-A ARRs: The expression of Type-A ARRs is induced by the activated Type-B ARRs. Type-A ARRs act as negative regulators of the signaling pathway, creating a feedback loop that attenuates the cytokinin response.

-

The activation of this signaling cascade by this compound leads to a wide range of physiological responses in plant cells, including the promotion of cell division and differentiation.

Signaling Pathway Diagram

Quantitative Data on Biological Activity

The cytokinin activity of this compound and its analogs, such as meta-topolin (B1662424) riboside (mTR), has been quantified in various plant bioassays. These assays typically measure responses like cell proliferation (callus growth), shoot formation, and the delay of senescence. The following tables summarize quantitative data from studies on related aromatic cytokinins, which provide a strong indication of the expected activity of para-topolin riboside.

Table 1: Effect of meta-Topolin Riboside (mTR) on Micropropagation of Pyrus communis L. 'OHF 333'

| Concentration (µM) | Multiplication Coefficient | Fresh Weight (mg) | Dry Weight (mg) | Average Shoot Length (mm) | Average Number of Leaves | Rooting Percentage (%) |

| 0 (Control) | - | - | - | - | - | 65 |

| 3 | - | - | - | - | - | - |

| 6 | - | Highest | Highest | Greatest | Highest | - |

| 9 | 2.4 | - | - | - | - | 70 |

| 12 | 2.3 | Highest | Highest | Greatest | - | - |

| Data adapted from a study on meta-topolin riboside, a structural isomer of para-topolin riboside, demonstrating its potent cytokinin activity in promoting shoot growth and rooting.[2] |

Table 2: Effect of meta-Topolin (mT) on Senescence in Detached Wheat Leaves

| Treatment | Chlorophyll (B73375) a Content (% of control) | Chlorophyll b Content (% of control) | Soluble Protein Content (% of control) |

| Control (water) | 100 | 100 | 100 |

| 0.25 mM mT | 114 | - | - |

| 0.5 mM mT | 123 | - | - |

| 1.0 mM mT | 141 | - | - |

| Data adapted from a study on meta-topolin, the free base of the riboside, showing its ability to delay senescence by maintaining higher chlorophyll and soluble protein levels.[3] |

Experimental Protocols

A variety of standardized bioassays are employed to evaluate the cytokinin activity of compounds like this compound. These protocols provide a framework for quantifying the physiological effects of the compound on plant tissues.

Soybean Callus Bioassay for Cell Proliferation

This classic bioassay measures the ability of a test compound to stimulate cell division and growth in cytokinin-dependent soybean callus.

Methodology:

-

Explant Preparation: Sterilize soybean (Glycine max) seeds and germinate them in the dark. Excise cotyledon or hypocotyl sections and place them on a callus induction medium containing an auxin (e.g., 2,4-D or NAA) to initiate callus formation.

-

Subculturing: Once a stable callus line is established, subculture the callus onto a fresh medium lacking cytokinins to ensure cytokinin dependence.

-

Bioassay Setup: Transfer small, uniform pieces of the cytokinin-dependent callus (approximately 10 mg) to a basal nutrient medium (e.g., Murashige and Skoog (MS) medium) supplemented with a standard auxin concentration and a range of concentrations of this compound. A control group with no added cytokinin is also included.

-

Incubation: Incubate the cultures in the dark at a constant temperature (e.g., 25°C) for a period of 21 to 28 days.

-

Data Collection: After the incubation period, measure the fresh weight of the callus from each treatment.

-

Analysis: Plot the mean fresh weight of the callus against the concentration of this compound to generate a dose-response curve, from which the optimal concentration for cell proliferation can be determined.

Workflow Diagram for Soybean Callus Bioassay

Leaf Senescence Bioassay

This bioassay assesses the ability of a cytokinin to delay the natural degradation of chlorophyll and other macromolecules in detached leaves.

Methodology:

-

Leaf Excision: Harvest healthy, fully expanded leaves from a suitable plant species (e.g., wheat, barley, or tobacco). Cut uniform leaf segments or discs, avoiding the midrib.

-

Treatment Application: Float the leaf segments on solutions containing different concentrations of this compound in petri dishes. A control group floated on water or a buffer solution is included.

-

Incubation: Place the petri dishes in the dark at a constant temperature to induce senescence.

-

Chlorophyll Extraction and Quantification: After a set period (e.g., 3-7 days), extract the chlorophyll from the leaf segments using a solvent such as 80% acetone (B3395972) or dimethylformamide (DMF).

-

Spectrophotometry: Measure the absorbance of the chlorophyll extract at specific wavelengths (typically 645 nm and 663 nm for acetone) using a spectrophotometer.

-

Calculation: Calculate the chlorophyll concentration using established equations (e.g., Arnon's equations).

-

Analysis: Compare the chlorophyll content of the treated leaf segments to the control to determine the extent of senescence inhibition.

Workflow Diagram for Leaf Senescence Bioassay

Conclusion

This compound is a potent cytokinin with significant biological activity in plant cells. Its mechanism of action is centered on the activation of the canonical cytokinin signaling pathway, leading to the promotion of cell division, shoot proliferation, and the delay of senescence. The quantitative data from related compounds and the established experimental protocols provide a solid foundation for further research and application of this compound in plant biotechnology and agriculture. Future studies focusing on the specific binding affinities of this compound to different cytokinin receptors and its dose-response effects in a wider range of plant species will further elucidate its potential for crop improvement and other biotechnological applications.

References

N6-(4-Hydroxybenzyl)adenosine: A Technical Guide to its Role as a Cytokinin Phytohormone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-Hydroxybenzyl)adenosine, also known as para-topolin riboside, is a naturally occurring aromatic cytokinin found in various plant species, notably in Gastrodia elata. As a member of the cytokinin family of phytohormones, it plays a role in regulating plant cell division, growth, and development. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, what is known of its biosynthesis and metabolism, and its mechanism of action through the cytokinin signaling pathway. The guide also includes detailed experimental protocols for its extraction, quantification, and biological activity assessment, and presents available data in a structured format to aid researchers in the field. While specific quantitative data on receptor binding affinities and direct comparative bioassays remain limited in publicly available literature, this guide consolidates the current understanding of this compound as a significant aromatic cytokinin.

Introduction

Cytokinins are a class of plant hormones that are central to the regulation of cell division, differentiation, and a multitude of developmental processes. These molecules are typically adenine (B156593) derivatives with a side chain at the N6 position. While the isoprenoid cytokinins, such as zeatin and isopentenyladenine, have been extensively studied, the aromatic cytokinins, characterized by an aromatic side chain, are a less understood but equally important subgroup.

This compound (p-topolin riboside) is a prominent member of the aromatic cytokinins. Its presence has been identified in several plant species, and it exhibits characteristic cytokinin activities, including the promotion of callus growth and the inhibition of root elongation. This guide aims to provide a detailed technical resource for researchers and professionals interested in the phytohormonal role of this compound.

Chemical and Physical Properties

This compound is a ribonucleoside composed of an adenine base substituted at the N6 position with a 4-hydroxybenzyl group, attached to a ribose sugar.

| Property | Value |

| Chemical Formula | C₁₇H₁₉N₅O₅ |

| Molecular Weight | 373.36 g/mol |

| CAS Number | 110505-75-4 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO |

Biosynthesis and Metabolism

The biosynthesis of aromatic cytokinins is believed to differ from the well-established pathway of isoprenoid cytokinins, though the exact enzymatic steps for this compound are not yet fully elucidated.

3.1. Biosynthesis (Hypothesized)

The biosynthesis of the 4-hydroxybenzyl moiety is likely derived from the shikimate pathway, which produces aromatic amino acids. Phenylalanine or tyrosine are probable precursors. The adenine moiety is derived from the purine (B94841) nucleotide pool. The final step would involve the condensation of a 4-hydroxybenzyl derivative with an adenosine (B11128) derivative.

3.2. Metabolism

The metabolism of aromatic cytokinins in plants generally follows four main pathways:

-

Interconversion: The riboside form (this compound) can be converted to the free base (N6-(4-Hydroxybenzyl)adenine or p-topolin) and the corresponding nucleotide.

-

Hydroxylation: Additional hydroxyl groups may be added to the aromatic ring.

-

Conjugation: To regulate activity and for storage, this compound can be conjugated with sugars, typically at the N7 or N9 position of the adenine ring, or at the hydroxyl group of the side chain to form glucosides.

-

Oxidative Degradation: The side chain can be cleaved by cytokinin oxidase/dehydrogenase (CKX) enzymes, though aromatic cytokinins are generally more resistant to CKX degradation than isoprenoid cytokinins.

Mechanism of Action: The Cytokinin Signaling Pathway

This compound, like other cytokinins, is perceived by a family of sensor histidine kinases located in the endoplasmic reticulum membrane. In the model plant Arabidopsis thaliana, these receptors are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4 (also known as CRE1).

Upon binding of this compound, the receptor autophosphorylates a conserved histidine residue. This phosphate (B84403) group is then transferred to a conserved aspartate residue in the receiver domain of the receptor. Subsequently, the phosphate is relayed to a histidine phosphotransfer protein (AHP) in the cytoplasm. The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to a response regulator (ARR).

There are two types of ARRs:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs.

-

Type-A ARRs: These are also induced by cytokinin and act as negative regulators of the signaling pathway, contributing to a feedback loop that attenuates the cytokinin response.

Biological Activity and Quantitative Data

While this compound is known to exhibit cytokinin activity, specific quantitative data on its binding affinity to cytokinin receptors and its relative potency in various bioassays are not extensively reported in publicly accessible literature. The activity of cytokinins is often assessed using classic plant bioassays.

5.1. Tobacco Callus Bioassay

This assay measures the ability of a substance to promote cell division and growth in cytokinin-dependent tobacco callus. The activity is quantified by the fresh or dry weight of the callus after a period of growth on a medium containing the test compound.

5.2. Arabidopsis Root Elongation Assay

Cytokinins inhibit primary root elongation in Arabidopsis thaliana. This assay quantifies the inhibitory effect of a compound on root growth. The length of the primary root is measured after several days of growth on a medium containing different concentrations of the test substance.

Table 1: Comparative Cytokinin Activity (Qualitative)

| Cytokinin | Tobacco Callus Growth | Arabidopsis Root Inhibition |

| This compound | Promotes | Inhibits |

| trans-Zeatin | Strong Promotion | Strong Inhibition |

| Isopentenyladenine | Promotes | Inhibits |

| N6-Benzyladenine | Strong Promotion | Strong Inhibition |

Experimental Protocols

6.1. Extraction and Quantification of this compound from Plant Tissues

This protocol is adapted from established methods for cytokinin extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6.1.1. Extraction

-

Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of ice-cold extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).

-

Add a known amount of a suitable internal standard (e.g., deuterated this compound).

-

Shake for 1 hour at 4°C.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Re-extract the pellet with 0.5 mL of the same extraction solvent.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

6.1.2. Solid-Phase Extraction (SPE) Purification

-

Reconstitute the dried extract in 1 mL of 1 M formic acid.

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 1 M formic acid.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 1 mL of 1 M formic acid.

-

Elute the cytokinins with 1 mL of methanol.

-

Evaporate the eluate to dryness.

6.1.3. LC-MS/MS Quantification

-

Reconstitute the purified sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Inject an aliquot into an LC-MS/MS system.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, from 5% acetonitrile (B52724) in water with 0.1% formic acid to 95% acetonitrile over 15 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

6.2. Tobacco Callus Bioassay Protocol

-

Media Preparation: Prepare Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 1-naphthaleneacetic acid, NAA) but lacking cytokinins. Autoclave the medium and cool to 50-60°C.

-

Adding the Compound: Add filter-sterilized this compound to the medium at various concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Pour the medium into sterile petri dishes.

-

Inoculation: Transfer small, uniform pieces of cytokinin-dependent tobacco callus (e.g., Nicotiana tabacum cv. Wisconsin No. 38) onto the prepared plates.

-

Incubation: Incubate the plates in the dark at 25°C for 3-4 weeks.

-

Data Collection: Measure the fresh and/or dry weight of the callus for each concentration.

-

Analysis: Plot the callus weight against the logarithm of the this compound concentration to determine the dose-response curve and the effective concentration for 50% of the maximal response (ED50).

6.3. Arabidopsis Root Elongation Assay Protocol

-

Seed Sterilization: Surface-sterilize Arabidopsis thaliana (e.g., Col-0) seeds.

-

Media Preparation: Prepare half-strength MS medium with 1% sucrose (B13894) and 0.8% agar. Autoclave and cool.

-

Adding the Compound: Add filter-sterilized this compound to the medium at various concentrations (e.g., 0, 1, 10, 100, 1000 nM). Pour into square petri dishes.

-

Plating and Stratification: Place the sterilized seeds in a line on the surface of the agar. Seal the plates and stratify at 4°C for 2-3 days in the dark.

-

Incubation: Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

-

Data Collection: After 5-7 days, scan the plates and measure the length of the primary root using image analysis software.

-

Analysis: Plot the root length against the logarithm of the this compound concentration to determine the dose-response curve and the concentration that causes 50% inhibition of root growth (IC50).

Conclusion

This compound is a naturally occurring aromatic cytokinin with a clear role in plant growth and development. Its mechanism of action is presumed to follow the canonical cytokinin signaling pathway. While its qualitative cytokinin activities are established, a significant gap exists in the literature regarding quantitative data on its receptor binding affinities and direct, comparative bioactivity against other cytokinins. The provided protocols offer a framework for researchers to conduct such studies and further elucidate the specific role of this phytohormone. Future research focusing on the biosynthesis of aromatic cytokinins and the quantitative characterization of their interaction with receptor proteins will be crucial for a complete understanding of this important class of plant hormones and for potential applications in agriculture and biotechnology.

In-Depth Technical Guide to the Pharmacological Profile of N6-(4-Hydroxybenzyl)adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract